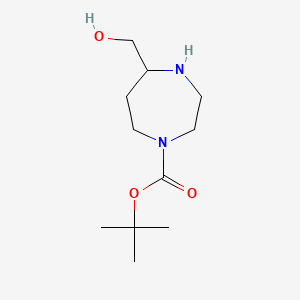

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13/h9,12,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFVJWLSDNHZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369494-20-1 | |

| Record name | tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling BI-9740, a Potent and Selective Cathepsin C Inhibitor

An In-depth Technical Guide to the Chemical and Pharmacological Properties of CAS 1369494-20-1 (BI-9740)

Authored for Researchers, Scientists, and Drug Development Professionals

CAS number 1369494-20-1 identifies the small molecule BI-9740 , a potent, selective, and orally bioavailable inhibitor of Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that functions as a key upstream activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][3] These NSPs are implicated in the pathology of numerous inflammatory diseases, making CatC a compelling therapeutic target.[3][4] By preventing the maturation of these proteases within the bone marrow, BI-9740 offers a mechanism to reduce the systemic protease load, thereby mitigating tissue damage in chronic inflammatory conditions.[5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and key experimental methodologies for BI-9740.

Section 1: Core Chemical and Physicochemical Properties

BI-9740 has been characterized with favorable physicochemical properties that contribute to its utility as a chemical probe and potential therapeutic agent. Its high solubility across a range of pH values is a key attribute for formulation and oral bioavailability.[1][2]

| Property | Value / Description | Citation(s) |

| CAS Number | 1369494-20-1 | |

| Compound Name | BI-9740 | [1] |

| Primary Target | Cathepsin C (CatC) / Dipeptidyl Peptidase I (DPPI) | [1][2][6] |

| Negative Control | BI-1821 (diastereoisomer) is available for use as a negative control in experiments. | [1][2] |

| Solubility | High solubility at pH 2.2, 4.5, and 7. | [1][2] |

| In Vivo Formulation | For preclinical studies, BI-9740 can be dissolved in a vehicle of 0.5% Natrosol™ 250 HX Pharm and 0.015% Tween-80. The pH is adjusted to 4.0 with hydrochloric acid, and the solution is vortexed and sonicated until clear. This preparation is stable for up to 3 days at room temperature when stored in the dark. | [7] |

Section 2: Mechanism of Action: Interruption of the NSP Activation Cascade

The therapeutic rationale for inhibiting Cathepsin C lies in its pivotal role during the maturation of neutrophils (myelopoiesis) in the bone marrow.[1][2] CatC is a unique cysteine protease that functions to remove an N-terminal pro-dipeptide from the zymogen (inactive) forms of NSPs, a critical step for their conversion into active, mature enzymes.[3][5] These mature NSPs, including NE, PR3, and CG, are then stored in the azurophilic granules of neutrophils.[8]

In inflammatory states, neutrophils release these proteases, which can lead to significant tissue degradation.[9] BI-9740 acts by directly and potently inhibiting the enzymatic activity of CatC.[1] This inhibition prevents the activation of NSP zymogens. Consequently, newly formed neutrophils are released from the bone marrow into circulation with a significantly depleted load of active proteases, effectively disarming them and reducing their capacity to cause inflammatory damage.[1][5]

Caption: Mechanism of Action of BI-9740 in inhibiting the Cathepsin C pathway.

Section 3: In Vitro Pharmacology and Selectivity Profile

BI-9740 demonstrates high potency against CatC from multiple species and exceptional selectivity against other proteases. This high degree of selectivity is critical for minimizing off-target effects and validates its use as a specific chemical probe.

| Parameter | Species | IC₅₀ Value | Citation(s) |

| Biochemical CatC Inhibition | Human | 1.8 nM | [1][2][6] |

| Mouse | 0.6 nM | [6][7] | |

| Rat | 2.6 nM | [7] | |

| Cellular Activity (NE production in U937) | Human | 5.4 nM | [1][2] |

| Selectivity vs. Cathepsins B, F, H, K, L, S | Human | >1,500-fold | [1][2][6] |

| Selectivity vs. Other Proteases | - | No activity against 34 unrelated proteases up to 10 µM concentration. | [1][2][6] |

| Off-Target Activity (EC₅₀/IC₅₀) | Human | 1.2 µM (KOR agonist), 0.71 µM (5-HT transporter inhibitor) | [1][2] |

Section 4: In Vivo Pharmacology and Preclinical Efficacy

The in vivo activity of BI-9740 has been demonstrated in rodent models, validating its mechanism of action. The experimental design of these studies often requires prolonged administration (e.g., 11-12 consecutive days).[1][7] This is a causal choice rooted in the compound's mechanism; a sustained presence of the inhibitor is required in the bone marrow to act on neutrophil progenitor cells and ensure that the circulating pool of mature neutrophils is replaced by a new population with diminished NSP activity.

-

Mouse Model of Inflammation : In mice, daily oral administration of BI-9740 for 11 days led to a dose-dependent elimination of active neutrophil elastase in peripheral neutrophils, with an ED₅₀ of 0.05 mg/kg.[1][2] The activities of CatG and PR3 were similarly reduced, confirming the compound's efficacy in blocking the entire NSP activation cascade.[1][2]

-

Rat Model of Transplant Injury : In a rat model of heart transplantation, pre-treatment with BI-9740 (20 mg/kg daily for 12 days) significantly reduced the proteolytic activity of NE (by 42%) and CatG (by 54%) in bone marrow lysates compared to a placebo group.[7] Western blot analysis confirmed a corresponding reduction in NE protein levels.[7][10] This demonstrates that the inhibitor effectively engages its target in the intended physiological compartment.

Section 5: Pharmacokinetics (ADME Profile)

BI-9740 exhibits favorable pharmacokinetic properties across multiple species, supporting its use in in vivo research.[1][2]

| Parameter | Human | Mouse | Rat | Citation(s) |

| Oral Bioavailability | - | Good | Good | [1][2] |

| Plasma Protein Binding (%) | 98.5 | 97.7 | 99.9 | [1][7] |

| MDCK Permeability (Papp A→B) | 6.1 x 10⁻⁶ cm/s | - | - | [1] |

| MDCK Efflux Ratio | 9.6 | - | - | [1] |

| Microsomal Stability (% QH) | <23 | 39 | 80 | [1] |

| Hepatocyte Stability (% QH, 5% plasma) | <1 | 19 | 13 | [1] |

Section 6: Key Experimental Methodologies

The following protocols are derived from published preclinical studies and provide a validated framework for working with BI-9740.

Protocol 1: In Vitro Cellular NSP Activity Assay

This protocol assesses the ability of BI-9740 to inhibit the production of active NSPs in a cellular context.

-

Cell Culture : Culture human CD34+ hematopoietic stem cells (HSCs) in appropriate expansion medium.[6]

-

Differentiation : Induce neutrophil differentiation using a cytokine cocktail (e.g., G-CSF) in RPMI with 10% FCS.[6]

-

Treatment : Concurrently treat differentiating cells with a dose range of BI-9740 (e.g., 0-1 µM) or vehicle control for the duration of differentiation (approx. 10 days).[6]

-

Cell Lysis : After differentiation, lyse the mature neutrophils on ice. Clarify the lysates by centrifugation.[6]

-

Activity Measurement : Measure NSP-specific proteolytic activity in the lysates using a fluorescence resonance energy transfer (FRET) substrate specific for NE or PR3.[6] Incubate lysate with the FRET substrate and measure fluorescence over time to determine enzymatic activity.

-

Data Analysis : Calculate the IC₅₀ value by plotting the percent inhibition of enzymatic activity against the log concentration of BI-9740.

Caption: Workflow for a cell-based assay to determine BI-9740 potency.

Protocol 2: In Vivo Pharmacodynamic Assessment in Mice

This protocol validates the target engagement and functional downstream effects of BI-9740 in vivo.

-

Acclimatization : Acclimatize animals to facility conditions.

-

Dosing Regimen : Administer BI-9740 or vehicle control orally (q.d.) for 11 consecutive days.[1] This duration is critical to allow for neutrophil turnover.

-

Inflammatory Challenge : On day 12, administer the final compound dose, followed by an LPS challenge via inhalation to induce neutrophil recruitment to the lungs.[1]

-

Sample Collection : Four hours post-LPS challenge, perform a bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.[1]

-

Neutrophil Isolation : Isolate neutrophils from the BAL fluid.

-

Activity Measurement : Prepare cell lysates from the isolated neutrophils and measure the activity of NE, CatG, and PR3 using specific substrates.[1]

-

Data Analysis : Compare NSP activity in the treatment groups to the vehicle control group to determine the dose-dependent reduction and calculate the ED₅₀.[1]

Conclusion

BI-9740 (CAS 1369494-20-1) is a well-characterized, highly potent, and selective inhibitor of Cathepsin C. Its favorable physicochemical and pharmacokinetic properties make it an excellent tool for preclinical research into the role of NSPs in inflammatory diseases. The extensive publicly available data on its in vitro and in vivo activity, combined with established experimental protocols, provide a solid foundation for its use as a benchmark CatC inhibitor in drug discovery and development programs.

References

-

First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models. (2025). MD Anderson Cancer Center. 11

-

Pan-KRAS inhibitor disables oncogenic signalling and tumour growth. (2023). Nature, 619(7968), 160-166. 12

-

Cohen, C. I. (2025). Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. Vanderbilt University. 13

-

Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification. (2025). AACR Journals. 14

-

Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. (N.D.). PubMed. 15

-

Cathepsin C inhibitor I BI-9740. (N.D.). opnMe. 1

-

Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats. (2023). Scientific Reports, 13(1), 19488. 7

-

Cathepsin C inhibitor | BI-9740 Table of contents. (N.D.). opnMe. 2

-

Targeting Cathepsin C in PR3-ANCA Vasculitis. (N.D.). Journal of the American Society of Nephrology. 6

-

Effect of BI-9740 on bone marrow neutrophil serine protease activation... (N.D.). ResearchGate. 10

-

Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases. (N.D.). ResearchGate. 5

-

Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders. (N.D.). Nature Communications, 14(1), 6939. 8

-

Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. (N.D.). RSC Medicinal Chemistry. 4

-

Mean maximum percentage inhibition of (a) cathepsin C after a single... (N.D.). ResearchGate. 16

-

Cathepsin C: structure, function, and pharmacological targeting. (2023). Exploratory Target Antitumor Therapy, 4, 497-513. 3

-

Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers. (2024). Clinical and Translational Science. 9

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 12. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,4-diazepane scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique seven-membered ring conformation provides an excellent framework for developing targeted therapeutics. This guide focuses on a specific, functionalized derivative, Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. While this compound serves primarily as a versatile building block for more complex molecules, a thorough understanding of its properties, synthesis, and handling is crucial for its effective application in drug discovery pipelines. This document provides a detailed examination of its molecular characteristics, a proposed synthetic pathway rooted in established chemical principles, and its potential role in the development of novel therapeutics.

Core Molecular Profile

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a bifunctional molecule featuring a Boc-protected amine, a secondary amine, and a primary alcohol. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, enabling selective reactions at the unprotected secondary amine. The hydroxymethyl group offers a reactive handle for further synthetic modifications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1] |

| Monoisotopic Mass | 230.16304 Da | [1] |

| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | N/A |

| Solubility | (Predicted) Soluble in methanol, ethanol, dichloromethane, ethyl acetate | N/A |

Strategic Synthesis and Mechanistic Rationale

A specific, peer-reviewed synthesis for Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate is not extensively documented in readily available literature. However, a logical and efficient synthetic route can be proposed based on well-established organic chemistry transformations and protocols for analogous structures. The proposed pathway begins with a commercially available starting material and proceeds through protection, ring formation, and functional group manipulation.

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis to obtain the target compound.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols and Rationale

Step 1: Protection of the Amino Acid

-

Protocol: To a solution of serine methyl ester hydrochloride in dichloromethane, add triethylamine to neutralize the salt. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O). Allow the reaction to warm to room temperature and stir overnight. After an aqueous workup, the crude Boc-protected serine methyl ester is obtained and can be purified by column chromatography.

-

Rationale: The Boc group is an ideal choice for protecting the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Step 2: Formation of the Aziridine Ring

-

Protocol: The hydroxyl group of the Boc-protected serine methyl ester is first converted to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. The subsequent treatment with a base will induce an intramolecular Williamson ether-like synthesis to form the N-Boc-aziridine-2-carboxylate.

-

Rationale: The formation of a three-membered aziridine ring is a key step that sets up the subsequent ring-opening to build the seven-membered diazepane ring.

Step 3: Ring Opening and Diazepane Formation

-

Protocol: The activated aziridine ring is opened by a nucleophilic attack from a suitably protected diamine, such as N-Boc-ethane-1,2-diamine. This is followed by the removal of the second protecting group and an intramolecular cyclization to form the diazepanone ring.

-

Rationale: This ring-opening/cyclization cascade is an efficient method for constructing the 1,4-diazepane core. The choice of a differentially protected diamine allows for controlled ring formation.

Step 4: Reduction of the Carbonyl Group

-

Protocol: The ketone of the Boc-protected diazepanone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

-

Rationale: Sodium borohydride is a selective reducing agent for ketones and aldehydes and is preferred here to avoid the reduction of the ester group within the Boc protecting group.

Characterization and Quality Control

The identity and purity of Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate would be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the tert-butyl protons (a singlet around 1.4 ppm), the hydroxymethyl protons, and the protons of the diazepane ring.

-

¹³C NMR will confirm the presence of the carbonyl carbon of the Boc group, the carbon bearing the hydroxyl group, and the carbons of the diazepane ring.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. Expected adducts would include [M+H]⁺ and [M+Na]⁺.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the alcohol, and the C=O stretch of the carbamate.

-

Chromatography: TLC is used for monitoring reaction progress, while column chromatography is the standard method for purification. High-performance liquid chromatography (HPLC) can be employed to assess the final purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate are not widely reported, its structural motifs make it a highly valuable intermediate in the synthesis of more complex drug candidates. The 1,4-diazepane core is a key feature in compounds with a wide range of biological activities, including:

-

Anticancer Agents

-

Antiviral Compounds

-

Central Nervous System (CNS) agents (e.g., anxiolytics, antipsychotics)

-

CXCR4 Receptor Antagonists [2]

The presence of both a nucleophilic secondary amine and a primary alcohol allows for the divergent synthesis of compound libraries. The secondary amine can be functionalized through acylation, alkylation, or reductive amination, while the hydroxyl group can be modified through esterification, etherification, or oxidation.

The following diagram illustrates the potential for diversification from this key intermediate.

Caption: Potential synthetic diversification pathways.

Safety, Handling, and Storage

GHS Hazard Classification (Predicted)

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.

Conclusion

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a valuable synthetic intermediate whose utility is derived from its combination of a versatile 1,4-diazepane core and orthogonally reactive functional groups. The Boc-protected amine and the primary alcohol allow for a high degree of synthetic flexibility, making it an attractive starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. A solid understanding of its synthesis, characterization, and safe handling is essential for any researcher looking to leverage the potential of this and related privileged scaffolds in the pursuit of novel therapeutics.

References

- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).

- Chongqing Chemdad Co., Ltd. (n.d.). tetrt-butyl5-methyl-1,4-diazepane-1-carboxylate. Retrieved from a commercial supplier's product page.

- Krajsovszky, G., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.

- Li, B., et al. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 18(11), 1437-1441.

-

PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate (C11H22N2O3). Retrieved from [Link]

- Echemi. (n.d.). (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from a commercial supplier's product page.

-

PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

- Chemsrc. (2025). tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Journal of the Iranian Chemical Society, 9(4), 487-493.

- Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. US4155904A.

- Petrucci, V., et al. (2015). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. RSC Advances, 5(2), 1268-1273.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from an article on benzodiazepine synthesis.

-

CymitQuimica. (2024). Safety Data Sheet: Tert-butyl 2,3,4,5-tetrahydro-1h-benzo[e][3][4]diazepine-1-carboxylate. Retrieved from a commercial supplier's SDS.

- Oakwood Chemical. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from a commercial supplier's product page.

- Drug Hunter. (n.d.). Medicinal Chemistry.

- KIET Group of Institutions. (n.d.). Notes For Pharmaceutical Chemistry.

-

PubChem. (n.d.). tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Solubility Profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to in vivo bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane, a key intermediate in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines a systematic, first-principles approach to solubility assessment. We delve into the theoretical underpinnings of its expected solubility based on its molecular structure, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offer a strategic approach to solvent selection for preclinical development. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate a robust and reliable solubility profile, thereby derisking downstream development activities.

Introduction: The Imperative of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are of paramount importance. Among these, aqueous and non-aqueous solubility stand out as a cornerstone for success. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulating stable and effective dosage forms.[1][2] For a molecule like 1-Boc-5-(hydroxymethyl)-1,4-diazepane, which serves as a versatile building block in the synthesis of novel therapeutics, a thorough understanding of its solubility is not merely academic—it is a crucial first step in process chemistry and formulation science.

This guide is structured to provide a robust, scientifically-grounded methodology for establishing the solubility profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane. We will first dissect its molecular structure to form a hypothesis about its solubility behavior. Subsequently, we will lay out a comprehensive experimental plan, complete with detailed protocols and best practices, to systematically evaluate its solubility in a range of pharmaceutically relevant solvents and conditions.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure.[3] The principle of "like dissolves like" provides a foundational framework for predicting solubility, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[3][4]

1-Boc-5-(hydroxymethyl)-1,4-diazepane possesses a unique combination of functional groups that will dictate its solubility profile:

-

Polar Functional Groups:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol group is capable of both donating and accepting hydrogen bonds, which is expected to confer significant solubility in polar protic solvents such as water, methanol, and ethanol.[5]

-

Secondary Amine (-NH-): The diazepane ring contains a secondary amine that can also participate in hydrogen bonding as a donor and an acceptor, further contributing to its affinity for polar solvents.[5][6] This group is also basic and can be protonated at low pH, which would dramatically increase aqueous solubility.

-

-

Non-Polar Functional Group:

-

tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group introduces a significant non-polar character to the molecule. The tert-butyl moiety will favor solubility in non-polar or moderately polar aprotic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[7]

-

-

Diazepane Ring: The seven-membered heterocyclic ring itself has a degree of conformational flexibility and contributes to the overall size and polarity of the molecule.

Predicted Solubility Profile: Based on this structural analysis, we can predict a bimodal solubility profile. The presence of the hydroxyl and amine groups suggests at least moderate solubility in polar protic solvents. Conversely, the lipophilic Boc group will drive solubility in non-polar organic solvents. Its solubility in water is expected to be limited by the non-polar Boc group but significantly enhanced at acidic pH due to the protonation of the secondary amine. A structurally related compound, 1-Boc-hexahydro-1,4-diazepine, is described as not miscible or difficult to mix in water, suggesting that the addition of the hydroxymethyl group in our target molecule is crucial for any aqueous solubility.

Below is a diagram illustrating the key functional groups influencing the solubility of 1-Boc-5-(hydroxymethyl)-1,4-diazepane.

Caption: Key functional groups influencing the solubility of the target molecule.

A Proposed Experimental Framework for Solubility Profiling

A comprehensive understanding of solubility requires differentiating between two key types: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound in solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.[1][8][9] This method is prone to yielding supersaturated solutions and can be influenced by the rate of precipitation.

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a longer period (typically 24-72 hours) until the concentration in the solution phase becomes constant.[8][10] This is the gold standard for solubility determination and is crucial for later-stage development and formulation.

Our proposed workflow will encompass both, starting with a broad screen of solvents using a kinetic approach, followed by a more rigorous thermodynamic determination in key solvents.

Caption: Experimental workflow for solubility profiling.

Detailed Experimental Protocols

Materials and Equipment

-

Compound: 1-Boc-5-(hydroxymethyl)-1,4-diazepane (purity >98%, confirmed by NMR and LC-MS).

-

Solvents: A range of high-purity solvents (see Table 1).

-

Buffers: Pre-prepared or certified buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.[11][12]

-

Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, pH meter, HPLC system with a UV-Vis detector, and appropriate glassware.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established guidelines and is considered the definitive method for equilibrium solubility.[13][14][15]

-

Preparation: Add an excess amount of 1-Boc-5-(hydroxymethyl)-1,4-diazepane (e.g., 5-10 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1-2 mL) of the selected solvent or buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13] Allow the mixtures to equilibrate for at least 24 to 48 hours.[12] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification: To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent. This step is critical to avoid artificially high concentration readings.

-

Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV/Vis method.[16] A standard calibration curve of the compound must be prepared to ensure accurate quantification.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is essential for ionizable compounds and follows the guidelines from regulatory bodies like the ICH and WHO.[11][17][18][19]

-

Buffer Systems: Prepare or acquire aqueous buffers at a minimum of three pH levels: 1.2 (simulating gastric fluid), 4.5, and 6.8 (simulating intestinal fluid).[11][18] It is also advisable to test at physiological pH 7.4.

-

Procedure: Follow the thermodynamic solubility protocol (Protocol 1) for each buffer system.

-

pH Verification: It is crucial to measure the pH of the slurry both at the beginning and at the end of the equilibration period to ensure the buffer capacity was sufficient.[11][17]

-

Data Plotting: Plot the resulting solubility (in mg/mL or µg/mL) as a function of pH to visualize the pH-solubility profile.

Analytical Method: HPLC-UV/Vis Quantification

A robust and validated analytical method is the backbone of accurate solubility determination.

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 1-Boc-5-(hydroxymethyl)-1,4-diazepane using a UV-Vis spectrophotometer to ensure optimal sensitivity.

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Analyze the diluted samples from the solubility experiments and determine their concentrations using the calibration curve.

Data Presentation and Interpretation

To facilitate clear communication and comparison, all quantitative solubility data should be summarized in a structured table.

Table 1: Proposed Solvent Panel and Data Reporting Template for 1-Boc-5-(hydroxymethyl)-1,4-diazepane

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |

| Polar Protic | Water (pH 7.0) | 80.1 | Low to Moderate | TBD | Baseline aqueous solubility. |

| Methanol (MeOH) | 32.7 | High | TBD | Expected high solubility due to H-bonding. | |

| Ethanol (EtOH) | 24.5 | High | TBD | Common formulation solvent. | |

| Polar Aprotic | Acetonitrile (ACN) | 37.5 | Moderate | TBD | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | TBD | Common stock solution solvent. | |

| Tetrahydrofuran (THF) | 7.6 | Moderate to High | TBD | ||

| Non-Polar | Dichloromethane (DCM) | 9.1 | High | TBD | Expected high solubility due to lipophilic Boc group. |

| Ethyl Acetate (EtOAc) | 6.0 | Moderate to High | TBD | ||

| Toluene | 2.4 | Low to Moderate | TBD | ||

| Aqueous Buffers | pH 1.2 Buffer (HCl) | ~80 | High | TBD | Expected high solubility due to protonation of the amine.[12] |

| pH 4.5 Buffer (Acetate) | ~80 | Moderate to High | TBD | ||

| pH 6.8 Buffer (Phosphate) | ~80 | Low to Moderate | TBD | Solubility near the pKa of the amine will be critical. |

(TBD: To Be Determined)

According to the United States Pharmacopeia (USP), solubility can be described using qualitative terms based on the parts of solvent required to dissolve one part of solute.[20] This classification can be a useful addition to the quantitative data.

Conclusion and Forward Look

This technical guide provides a comprehensive, actionable framework for the systematic determination of the solubility profile of 1-Boc-5-(hydroxymethyl)-1,4-diazepane. By combining a theoretical understanding of its molecular structure with rigorous, validated experimental protocols, researchers can generate the high-quality data necessary to guide formulation development, ensure the reliability of biological assays, and ultimately accelerate the journey of novel therapeutics from the laboratory to the clinic. The protocols outlined herein are designed to be self-validating, providing a clear and trustworthy path to a complete and actionable solubility profile.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

-

Pharma Beginners. (2026, January 21). Solubility Test Procedure and Acceptance Criteria (IP, BP & USP). Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrogen Bonding and the Solubility of Alcohols and Amines in Organic Solvents. XIII. Journal of the American Chemical Society. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

USP–NF. (n.d.). FAQs: Compliance with the USP–NF. Retrieved from [Link]

-

ResearchGate. (2012, September 6). Is it possible to predict solubility of a molecule knowing its structure?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility criteria as per the USP and BP. Retrieved from [Link]

-

Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?. Retrieved from [Link]

-

(2025, January 25). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]

-

US Pharmacopeia (USP). (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]

-

U.S. PHARMACOPEIA. (n.d.). Reference Tables: Description and Solubility. Retrieved from [Link]

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

-

Request PDF. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

PubMed Central (PMC). (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

(2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Semantic Scholar. (1998, March 1). pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State. Retrieved from [Link]

-

UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]

-

Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

-

ACS Publications. (2021, May 5). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development. Retrieved from [Link]

-

(n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

-

(n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

-

(n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

-

Spandidos Publications. (2019, February 4). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tutorchase.com [tutorchase.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. byjus.com [byjus.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. who.int [who.int]

- 12. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 13. quora.com [quora.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. improvedpharma.com [improvedpharma.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. FAQs: Compliance with the USP–NF | USP [usp.org]

Unlocking the Therapeutic Potential of a Privileged Scaffold: A Technical Guide to the Biological Evaluation of tert-Butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Preamble: The Untapped Promise of a Novel 1,4-Diazepane Derivative

In the landscape of medicinal chemistry, the 1,4-diazepane ring system stands as a "privileged scaffold"[1][2]. Its inherent conformational flexibility and the ability to present substituents in distinct spatial orientations have enabled the development of a multitude of clinically significant therapeutics[1][2][3]. Derivatives of this seven-membered heterocyclic ring have demonstrated a remarkable breadth of biological activities, including anxiolytic, anticonvulsant, hypnotic, and anticancer effects[4][5][6]. It is within this context of proven therapeutic relevance that we turn our attention to the largely unexplored molecule, tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate.

While direct literature on the biological activity of this specific compound is not currently available[7], its structural features—the foundational 1,4-diazepane core, a reactive hydroxymethyl group, and a versatile Boc-protecting group—present a compelling starting point for a drug discovery campaign. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic investigation of this molecule's therapeutic potential. We will delve into the rationale behind postulating specific biological activities, propose a strategic synthetic derivatization plan, and provide detailed, field-proven protocols for a tiered biological evaluation.

Section 1: Deconstructing the Molecule: Structural Rationale for Potential Bioactivity

The therapeutic promise of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate can be inferred from its constituent parts:

-

The 1,4-Diazepane Core: This non-planar, flexible ring system is a cornerstone of many central nervous system (CNS) active drugs[2][3]. Its ability to adopt various low-energy conformations allows it to interact with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to ion channels[8]. The nitrogen atoms at positions 1 and 4 provide opportunities for substitution, influencing the molecule's polarity, basicity, and receptor engagement.

-

The C5-Hydroxymethyl Substituent: The primary alcohol functionality at the 5-position is a critical handle for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile in ether or ester formation. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups to probe interactions with a target binding pocket.

-

The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. Its presence suggests that this molecule is likely a synthetic intermediate. Deprotection of the N1 nitrogen would yield a secondary amine, providing another site for derivatization and diversification of the molecular scaffold.

Given these features, we can hypothesize that derivatives of this core structure could exhibit a range of biological activities, including but not limited to, CNS modulation, anticancer activity, and enzyme inhibition.

Section 2: A Strategic Roadmap for Biological Evaluation: From Synthesis to Cellular Activity

The investigation of a novel chemical entity requires a systematic and tiered approach to biological screening. The following workflow outlines a logical progression from initial synthesis and derivatization to targeted biological assays.

Caption: A proposed workflow for the investigation of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate.

Synthetic Derivatization Strategy

The primary objective of the initial synthetic effort is to generate a small, diverse library of compounds based on the core scaffold. This will enable a broad initial screen for biological activity.

Protocol 1: Derivatization at the C5-Hydroxymethyl Position

-

Oxidation to Aldehyde:

-

Dissolve tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate in dichloromethane (DCM).

-

Add Dess-Martin periodinane portion-wise at 0°C and stir for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract with DCM, dry over sodium sulfate, and purify by column chromatography.

-

-

Esterification:

-

To a solution of the starting material in DCM, add a desired carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir at room temperature for 12-16 hours.

-

Filter the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Protocol 2: N1-Boc Deprotection and Subsequent N-Alkylation/Acylation

-

Boc Deprotection:

-

Dissolve the starting material or its C5-derivatives in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with an appropriate organic solvent.

-

-

N-Alkylation:

-

To a solution of the deprotected amine in a suitable solvent (e.g., acetonitrile), add an alkyl halide and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purify by column chromatography.

-

Tier 1: Primary Biological Screening

The initial screening phase aims to identify any "hits" from the synthesized library that exhibit biological activity. The choice of primary assays should be broad, reflecting the diverse potential of the 1,4-diazepane scaffold.

Table 1: Proposed Primary Assays for the 1,4-Diazepane Library

| Assay Type | Target Class | Rationale | Example Assay |

| Binding Assay | GPCRs (e.g., Dopamine, Serotonin receptors) | The 1,4-diazepane scaffold is prevalent in CNS-active drugs that target these receptors. | Radioligand binding assay using commercially available receptor-expressing membrane preparations.[8] |

| Enzyme Activity Assay | Kinases, Proteases | Many small molecule inhibitors feature heterocyclic scaffolds. | A generic kinase activity assay (e.g., ADP-Glo™) or a protease activity assay using a fluorogenic substrate.[9] |

| Cell-Based Assay | Cancer Cell Lines (e.g., MCF-7, HCT-116) | Certain diazepine derivatives have shown anticancer properties.[5] | Cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.[10] |

| Phenotypic Screen | Neuronal Cell Culture | To identify compounds that modulate neuronal function without a preconceived target. | High-content imaging to assess changes in neurite outgrowth or synaptic marker expression. |

Protocol 3: General Cell Viability Assay (MTT)

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Section 3: Advancing the Hits: Secondary Assays and Mechanism of Action Studies

Compounds that demonstrate activity in the primary screens ("hits") should be subjected to more rigorous testing to confirm their activity, determine their selectivity, and elucidate their mechanism of action.

Caption: A workflow for hit-to-lead development.

Secondary Assays and Selectivity Profiling

The goal of this stage is to confirm the initial hit and to understand if the compound's activity is specific to a particular target or target family.

-

For GPCR Hits: Conduct binding assays on a panel of related receptor subtypes to determine selectivity. Follow up with functional assays (e.g., calcium mobilization or cAMP assays) to determine if the compound is an agonist or antagonist.

-

For Enzyme Inhibitor Hits: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Screen against a panel of related enzymes to assess selectivity.

-

For Cytotoxic Hits: Profile the compound against a broader panel of cancer cell lines to identify potential cancer type-specific activity.

Mechanism of Action (MoA) Studies

Understanding how a compound exerts its biological effect is crucial for its further development.

-

Target Engagement Assays: These assays confirm that the compound binds to its intended target within a cellular context. Examples include cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.

-

Downstream Signaling Analysis: For hits that modulate a specific pathway, techniques like Western blotting or reporter gene assays can be used to measure the effect on downstream signaling components.

Conclusion: A Call to Exploration

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate, while currently uncharacterized in the biological literature, represents a promising starting point for the discovery of novel therapeutics. Its foundation on the proven 1,4-diazepane scaffold, combined with its amenability to synthetic diversification, provides a rich platform for exploration. The systematic approach outlined in this guide—from strategic derivatization to a tiered screening cascade and in-depth mechanism of action studies—offers a robust framework for unlocking the therapeutic potential hidden within this molecule. The journey from a simple building block to a potential clinical candidate is a long and challenging one, but for scaffolds with such a distinguished history, it is a journey worth undertaking.

References

-

Sathish Kumar, S., Helen, P. K., Arulmurugan, S., & Venkatraman, B. R. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 9(3), 285-302. Available at: [Link][4][11]

-

Sáenz-García, S., et al. (2018). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 61(5), 2167-2184. Available at: [Link]

-

Dougall, I. G., & Unitt, J. F. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (4th ed., pp. 15-43). Academic Press. Available at: [Link][8][12]

-

Orru, R. V. A., & de Mol, N. J. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 1-13. Available at: [Link][1]

-

Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7. Available at: [Link][3]

-

BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link][9]

-

Anwar, S., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 2-19. Available at: [Link][6]

-

Coleman, P. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. Available at: [Link][13]

-

Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Analytical & Pharmaceutical Research. Available at: [Link][10]

-

PubChem. (n.d.). tert-Butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. Retrieved from [Link][7]

Sources

- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. PubChemLite - Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 8. accio.github.io [accio.github.io]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. longdom.org [longdom.org]

- 11. Review on Synthesis of Biologically Active Diazepam Derivatives: Ingenta Connect [ingentaconnect.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 1,4-Diazepane-1-Carboxylate Derivatives in Modern Pharmacology: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of medicinal chemistry, the 1,4-diazepane scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacologically active agents. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of a particularly compelling subclass: 1,4-diazepane-1-carboxylate derivatives. We will navigate the synthetic intricacies, delve into the nuanced structure-activity relationships (SAR), and illuminate the therapeutic promise of these molecules across a spectrum of diseases, from central nervous system (CNS) disorders to oncology. This document serves as a comprehensive resource, amalgamating current research to provide a holistic understanding of this burgeoning area of drug discovery.

The 1,4-Diazepane-1-Carboxylate Core: A Scaffold of Versatility

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained conformational framework. The introduction of a carboxylate group at the 1-position, often in the form of a tert-butyl ester (Boc), serves a dual purpose. It acts as a crucial protecting group during synthesis, enabling regioselective modifications at the N4 position. Furthermore, the electronic and steric properties of the 1-carboxylate moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, modulating its interaction with biological targets.

Synthetic Avenues to 1,4-Diazepane-1-Carboxylate Derivatives

The construction of the 1,4-diazepane-1-carboxylate core and its subsequent derivatization are pivotal to exploring its pharmacological potential. A variety of synthetic strategies have been employed, each with its own merits in terms of efficiency, stereocontrol, and substituent tolerability.

Key Synthetic Strategies

Several powerful synthetic methodologies have been adapted for the synthesis of these derivatives:

-

Reductive Amination: This is a cornerstone technique for the formation of the diazepane ring, often involving the reaction of a suitably protected aminoaldehyde or aminoketone with an amine, followed by reduction of the resulting imine or enamine.

-

Mitsunobu Reaction: This reaction provides an efficient means of N-alkylation, allowing for the introduction of diverse substituents on the diazepane nitrogen atoms.

-

Multicomponent Reactions: These reactions offer a streamlined approach to building molecular complexity in a single step, combining three or more reactants to form the desired diazepane scaffold.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for accessing functionalized 1,4-diazepane-1-carboxylate derivatives, commencing from a chiral amino acid precursor to introduce stereochemistry, a common feature in modern drug candidates.

Pharmacological Landscape of 1,4-Diazepane-1-Carboxylate Derivatives

The therapeutic potential of this scaffold is broad, with significant research focused on CNS disorders and oncology.

Central Nervous System Applications

The conformational flexibility of the 1,4-diazepane ring allows it to mimic peptide turns and interact with a variety of CNS receptors.

The orexin system is a key regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia. Several potent and selective orexin receptor antagonists have been developed based on the 1,4-diazepane scaffold.[1] The 1-carboxylate group in these molecules often serves as a handle for synthetic elaboration and can influence physicochemical properties such as solubility and CNS penetration.

A notable example is the development of dual orexin 1 and 2 receptor (OX1R/OX2R) antagonists. The 1,4-diazepane core acts as a central constraint, orienting the substituents for optimal interaction with the receptors.[1]

The sigma-1 receptor, a chaperone protein in the endoplasmic reticulum, is implicated in a range of neurodegenerative diseases.[2] Derivatives of 1,4-diazepane-1-carboxylate have been investigated as potent and selective sigma-1 receptor ligands.[2] The nature of the substituent at the N4 position is critical for determining the affinity and selectivity for the sigma-1 versus the sigma-2 receptor subtype.

The following table summarizes the sigma-1 and sigma-2 receptor binding affinities for a series of N-substituted 1-N-Boc-1,4-diazepane derivatives, highlighting the impact of the N4-substituent on receptor affinity.

| Compound | N4-Substituent | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| 1 | Benzyl | 15.3 ± 1.8 | 45.7 ± 3.5 |

| 2 | 4-Fluorobenzyl | 8.9 ± 0.9 | 22.1 ± 2.1 |

| 3 | 2-Phenylethyl | 12.1 ± 1.5 | 33.4 ± 2.9 |

| 4 | 3-Phenylpropyl | 25.6 ± 2.7 | 68.2 ± 5.4 |

Data adapted from a study on structurally related compounds to illustrate the structure-activity relationship.[3]

These findings underscore the potential of 1,4-diazepane-1-carboxylate derivatives in the development of novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Activity

The 1,4-diazepane scaffold has also been explored for its potential in oncology. Certain derivatives have exhibited significant cytotoxic activity against various cancer cell lines.

Research into homopiperazine (1,4-diazepane) derivatives has revealed promising anticancer activity. For instance, N-aryl carboxamide derivatives of 1,4-diazepane have been synthesized and evaluated for their cytotoxicity. The following table presents the half-maximal inhibitory concentration (IC50) values for a representative compound against a human B-cell leukemia cell line.

| Compound | Cell Line | IC50 (µM) |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh | 18 |

This data suggests that the 1,4-diazepane-1-carboxamide scaffold, a close analogue of the 1-carboxylate, is a viable starting point for the development of novel anticancer agents. The mechanism of action is an area of active investigation, with potential targets including cell cycle regulation and apoptosis induction.

Experimental Protocols for Pharmacological Evaluation

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key pharmacological assays.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is essential for determining the binding affinity of novel 1,4-diazepane-1-carboxylate derivatives for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

-

[³H]-(+)-Pentazocine (radioligand)

-

Guinea pig brain membranes (source of sigma-1 receptors)

-

Test compounds (1,4-diazepane-1-carboxylate derivatives)

-

Haloperidol (for non-specific binding determination)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

25 µL of [³H]-(+)-pentazocine at a fixed concentration (e.g., 5 nM)

-

25 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).

-

100 µL of membrane homogenate.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of a compound to antagonize orexin-A-induced calcium mobilization in cells expressing orexin receptors.

Objective: To determine the functional antagonist potency (IC50) of a test compound at the orexin receptor.

Materials:

-

HEK293 cells stably expressing the human orexin-1 or orexin-2 receptor.

-

Orexin-A (agonist)

-

Test compounds (1,4-diazepane-1-carboxylate derivatives)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the orexin receptor-expressing cells into 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye for 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations and incubate for a specified period (e.g., 30 minutes).

-

Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject orexin-A at a fixed concentration (e.g., EC80) and immediately begin kinetic fluorescence readings.

-

Data Analysis: Calculate the change in fluorescence intensity upon orexin-A addition. Plot the percentage of inhibition of the orexin-A response against the logarithm of the test compound concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect (IC50) of a test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium

-

Test compounds (1,4-diazepane-1-carboxylate derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.

Future Directions and Conclusion

The 1,4-diazepane-1-carboxylate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility and favorable pharmacological properties of these derivatives have positioned them as promising candidates for addressing unmet medical needs in CNS disorders and oncology. Future research should focus on:

-

Structure-Activity Relationship (SAR) Refinement: Systematic modifications of the 1,4-diazepane-1-carboxylate core and its substituents will further elucidate the key structural features required for potent and selective activity against various biological targets.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their pharmacological effects is crucial for their rational design and clinical development.

-

Pharmacokinetic Optimization: Tailoring the physicochemical properties of these derivatives to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles will be critical for their successful translation into clinical candidates.

References

- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1-34.

- Coleman, P. J., et al. (2010). Design and Synthesis of Conformationally Constrained N,N-disubstituted 1,4-diazepanes as Potent Orexin Receptor Antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2311–2315.

- van Meer, P. J., et al. (2014). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 50, 669-678.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- Li, G., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Journal of Chemistry, 32(10), 1038-1042.

- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.

- Frontiers in Pharmacology. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289.

- ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.

- Journal of Medicinal Chemistry. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. Journal of Medicinal Chemistry, 61(7), 3051-3065.

- ChemMedChem. (2009).

Sources

- 1. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Chiral Diazepane Scaffolds: A Technical Guide to Their Discovery and Significance in Drug Development

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary pharmaceutical development, the principle of chirality stands as a cornerstone of rational drug design. A significant percentage of drugs currently in use are chiral molecules, and it is now well-established that the stereochemistry of a drug can profoundly influence its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit marked differences in their biological activity due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors.[3] This understanding has shifted the paradigm from the development of racemic mixtures to a focus on single-enantiomer drugs, a transition underscored by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[3]

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives, particularly the benzodiazepines, have a storied history as successful therapeutic agents.[4][5] The inherent non-planar, boat-shaped conformation of the diazepine ring renders even simple, non-substituted diazepanes chiral.[6][7] This intrinsic chirality, coupled with the potential for introducing additional stereocenters, makes the chiral diazepane scaffold a fertile ground for the discovery of novel therapeutics with enhanced specificity and reduced side effects. This guide provides an in-depth exploration of the discovery, synthesis, and profound significance of chiral diazepane scaffolds in the ongoing quest for innovative medicines.

The Genesis of Diazepanes: From Serendipity to a Privileged Scaffold

The journey of the diazepine scaffold into the pharmaceutical lexicon began not with a targeted design, but with a fortuitous discovery in the late 1950s. Scientists at Roche, while re-evaluating previously synthesized compounds, identified a benzodiazepine, chlordiazepoxide (Librium), which exhibited potent sedative and muscle-relaxant properties.[4] This was soon followed by the introduction of the even more potent diazepam (Valium) in 1963.[4] These early successes triggered a wave of research into benzodiazepines, leading to the development of a wide array of analogs with anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[4][8][9]

Initially, the clinical significance of the chirality of the diazepine ring was not fully appreciated, and these early drugs were used as racemic mixtures. However, as our understanding of stereochemistry and its impact on pharmacology grew, so did the interest in isolating and characterizing the individual enantiomers of chiral diazepanes. It became evident that the therapeutic activity and side-effect profiles could be segregated between enantiomers, paving the way for the development of chirally pure diazepane-based drugs.